

CAPSO Zwitterionic Buffer: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Capso

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An In-depth Examination of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic Acid for Advanced Biological Research and Drug Development

Introduction

In the intricate landscape of biochemical and pharmaceutical research, the precise control of pH is paramount. The choice of buffering agent can significantly influence experimental outcomes, from enzyme kinetics to protein crystallization. 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, commonly known as **CAPSO**, has emerged as a versatile and reliable zwitterionic buffer for a wide range of applications, particularly those requiring a stable alkaline environment. This technical guide provides a comprehensive overview of the core characteristics of **CAPSO**, detailed experimental protocols, and a quantitative analysis of its physicochemical properties to support its effective implementation in research and development.

CAPSO is a structural analog of the well-known "Good's buffers," though not one of the original set. Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a secondary amine, provides excellent buffering capacity in the pH range of 8.9 to 10.3.^{[1][2][3][4][5]} A key advantage of **CAPSO** is its minimal reactivity with proteins and enzymes, coupled with a very low propensity for binding metal ions, making it an ideal choice for studies involving metal-dependent enzymes.

Core Physicochemical Characteristics

The utility of a buffer is defined by its physicochemical properties. The following tables summarize the key quantitative data for **CAPSO**, providing a clear reference for experimental design.

Table 1: Fundamental Physicochemical Properties of CAPSO

Property	Value	Reference(s)
Chemical Name	3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid	
Molecular Formula	C ₉ H ₁₉ NO ₄ S	
Molecular Weight	237.32 g/mol	
Appearance	White crystalline powder	
pKa at 25°C	9.6	
Useful pH Range	8.9 – 10.3	
d(pKa)/dT (°C ⁻¹)	-0.018	
Solubility in Water	Good	
Metal Ion Binding	Negligible	

Table 2: Temperature Dependence of CAPSO pKa

The pKa of a buffer is temperature-dependent. The change in pKa with temperature (d(pKa)/dT) for **CAPSO** is -0.018. This negative value indicates that the pKa decreases as the temperature increases. This is a critical consideration when preparing and using **CAPSO** buffers for experiments conducted at temperatures other than 25°C.

Temperature (°C)	Calculated pKa
4	9.98
20	9.69
25	9.60
30	9.51
37	9.39

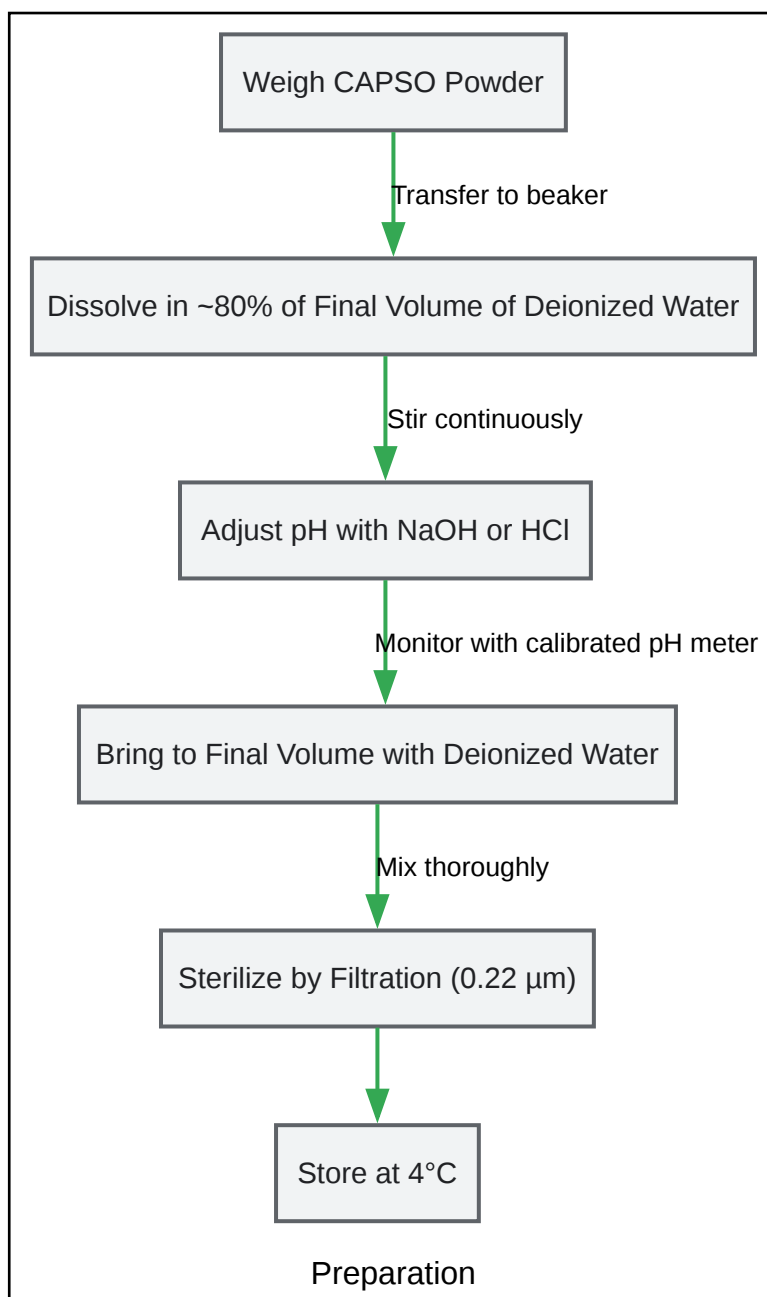
Note: Calculated using the formula: $pK_a(T) = pK_a(25^{\circ}C) + (T - 25) * d(pK_a)/dT$, with a $d(pK_a)/dT$ of -0.018.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the preparation and application of **CAPSO** buffer in various experimental contexts.

Preparation of CAPSO Buffer

The following workflow outlines the standard procedure for preparing a **CAPSO** buffer solution.



Workflow for CAPSO Buffer Preparation

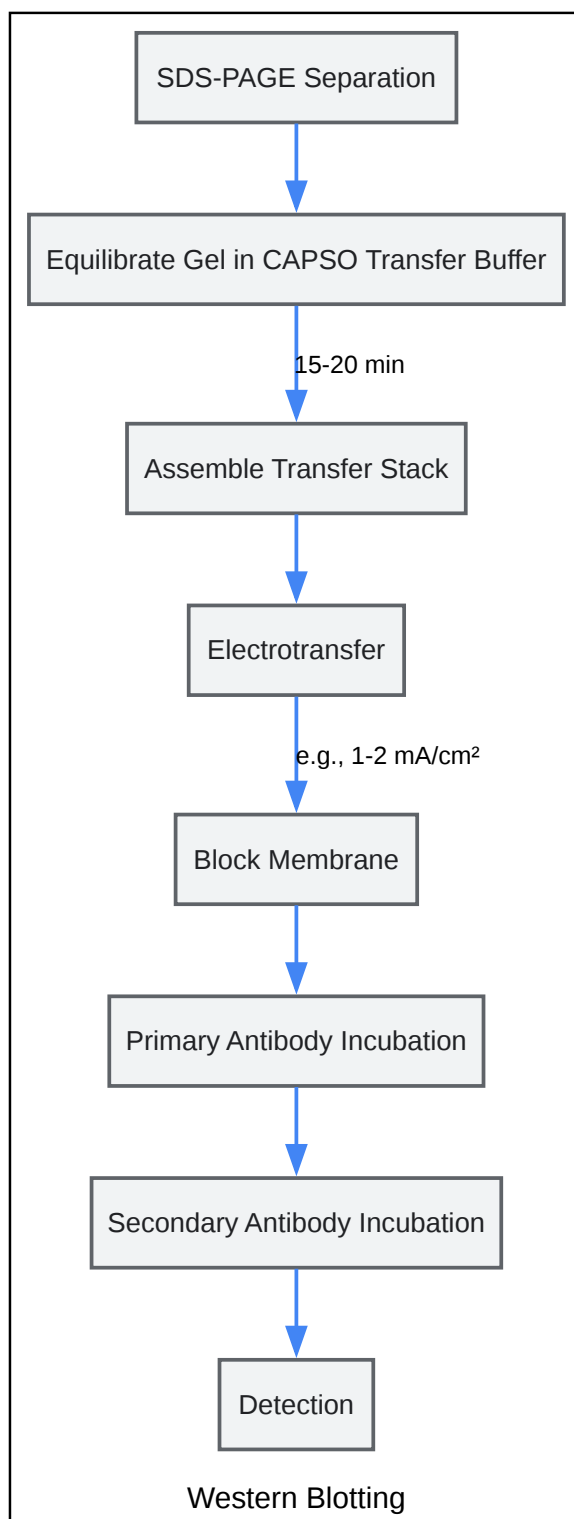
[Click to download full resolution via product page](#)Workflow for **CAPSO** Buffer Preparation

Methodology:

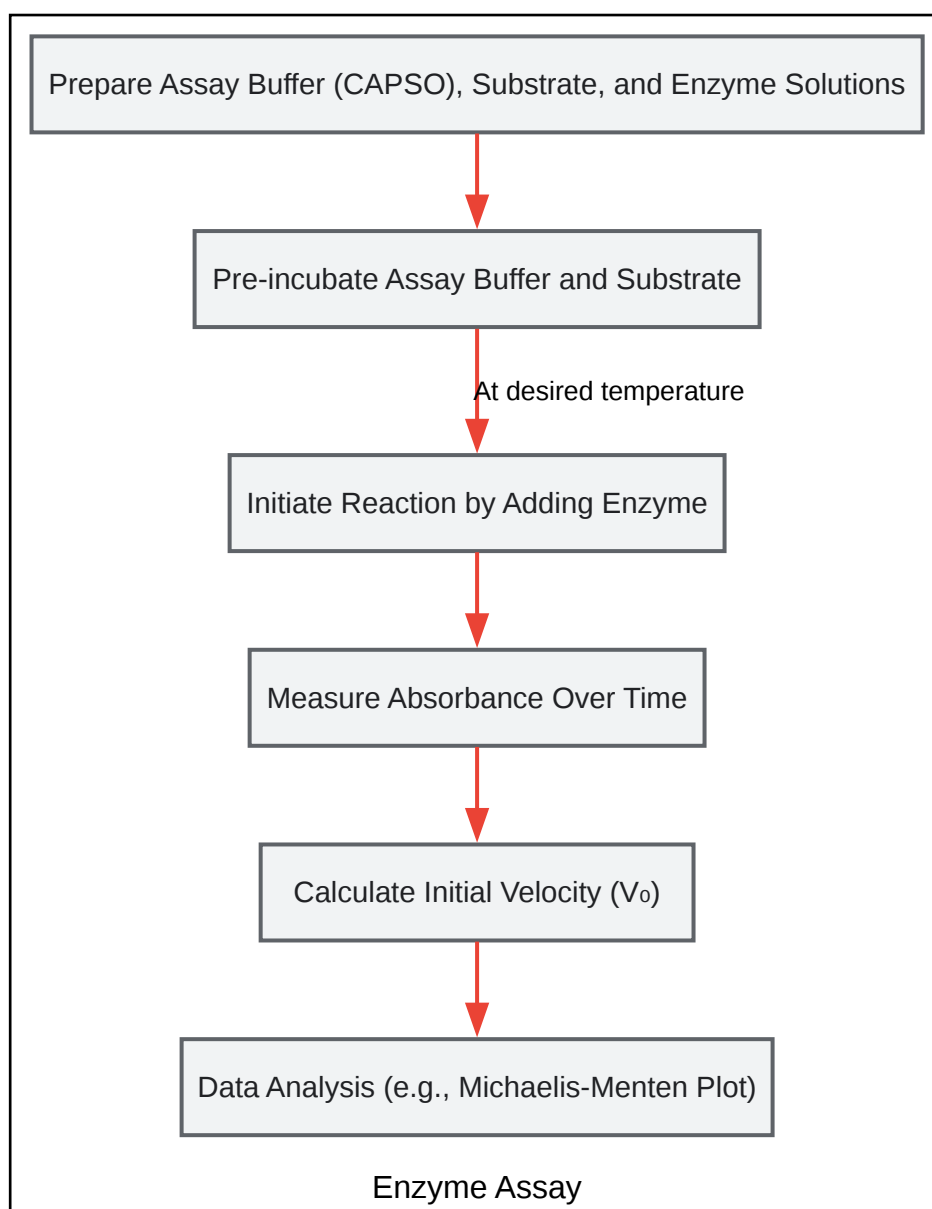
- **Weighing:** Accurately weigh the required mass of **CAPSO** powder based on the desired final concentration and volume.
- **Dissolution:** In a beaker, dissolve the **CAPSO** powder in approximately 80% of the final volume of high-purity deionized water. Use a magnetic stirrer to facilitate dissolution.
- **pH Adjustment:** While continuously stirring and monitoring with a calibrated pH meter, slowly add a concentrated solution of NaOH (e.g., 1 M) or HCl to adjust the pH to the desired value within **CAPSO**'s buffering range (8.9-10.3).
- **Final Volume Adjustment:** Once the target pH is reached, transfer the solution to a volumetric flask and add deionized water to the final volume mark.
- **Sterilization and Storage:** For applications requiring sterile conditions, filter the buffer through a 0.22 μm sterile filter. Store the prepared buffer at 4°C to minimize microbial growth and pH shift due to CO₂ absorption.

Application in Western Blotting

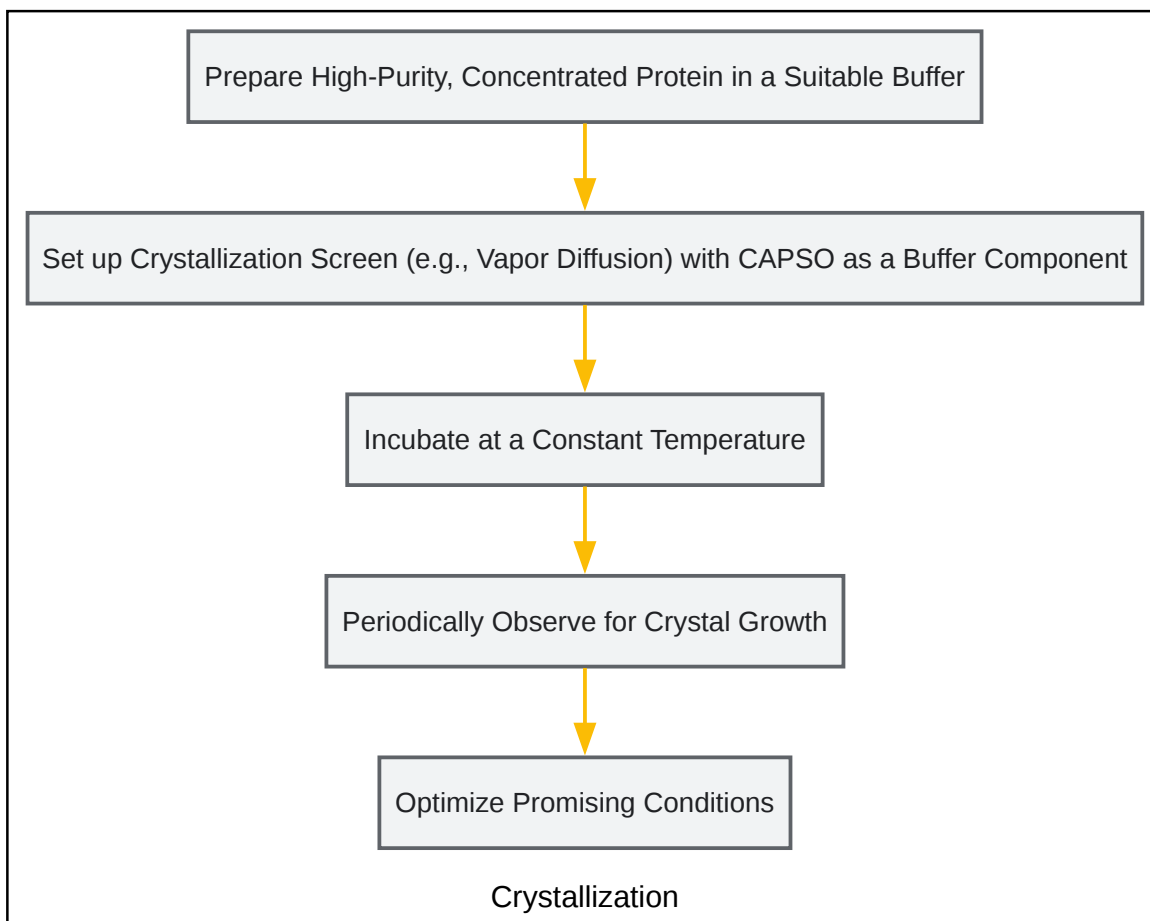
CAPSO buffer is particularly advantageous for the electrotransfer of high molecular weight and basic proteins during Western blotting. Its high pH ensures that most proteins carry a net negative charge, facilitating their migration from the gel to the membrane.



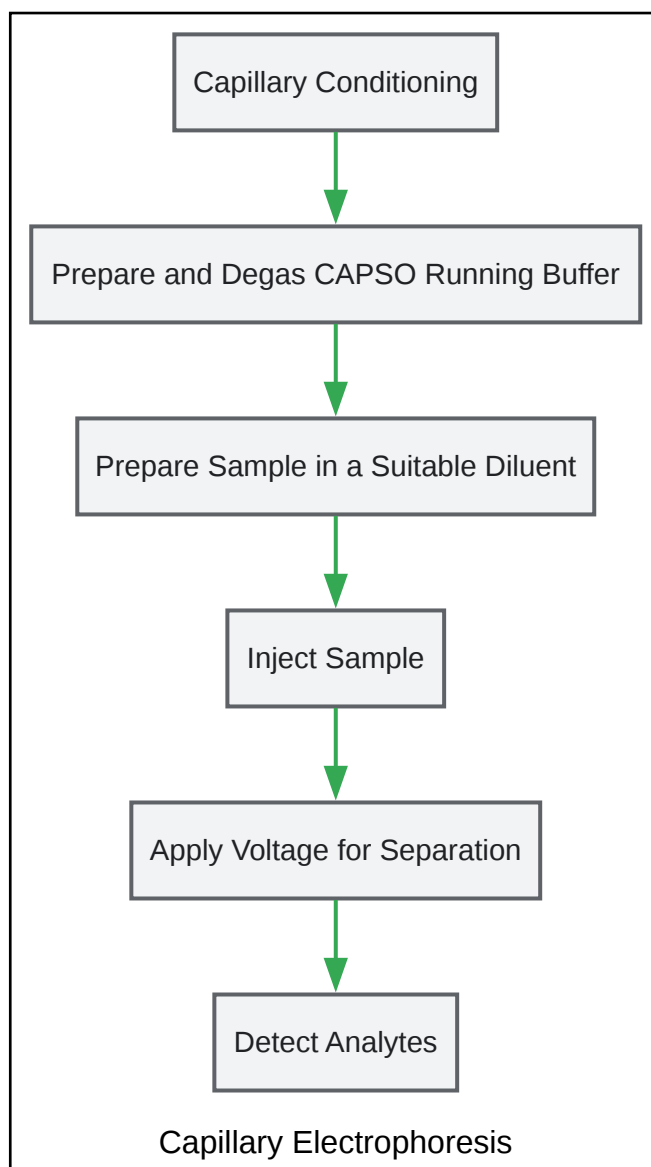
Western Blot Transfer Workflow with CAPSO Buffer



Enzyme Kinetics Assay Workflow



Protein Crystallization Screening Workflow



Capillary Electrophoresis Workflow

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